Cas no 1807067-37-3 (Ethyl 2-fluoro-5-methoxynicotinate)

Ethyl 2-fluoro-5-methoxynicotinate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-fluoro-5-methoxynicotinate
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- インチ: 1S/C9H10FNO3/c1-3-14-9(12)7-4-6(13-2)5-11-8(7)10/h4-5H,3H2,1-2H3
- InChIKey: LIIGYXKFGVSHQK-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(=O)OCC)=CC(=CN=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 48.4
Ethyl 2-fluoro-5-methoxynicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005243-1g |
Ethyl 2-fluoro-5-methoxynicotinate |
1807067-37-3 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029005243-500mg |
Ethyl 2-fluoro-5-methoxynicotinate |
1807067-37-3 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
Alichem | A029005243-250mg |
Ethyl 2-fluoro-5-methoxynicotinate |
1807067-37-3 | 95% | 250mg |
$1,048.60 | 2022-03-31 |
Ethyl 2-fluoro-5-methoxynicotinate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Ethyl 2-fluoro-5-methoxynicotinateに関する追加情報
Ethyl 2-fluoro-5-methoxynicotinate: A Comprehensive Overview
Ethyl 2-fluoro-5-methoxynicotinate, identified by the CAS number 1807067-37-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and agricultural chemistry. The molecule consists of a nicotinate core with substituents at positions 2 and 5, specifically a fluoro group and a methoxy group, respectively. These substituents play a crucial role in determining the compound's chemical reactivity and biological activity.
The synthesis of Ethyl 2-fluoro-5-methoxynicotinate involves a series of well-defined organic reactions, including nucleophilic substitution and esterification processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring scalability for industrial applications. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining product quality.
Ethyl 2-fluoro-5-methoxynicotinate has demonstrated promising pharmacokinetic properties in preclinical studies. Studies conducted on animal models have shown that the compound exhibits good bioavailability and pharmacodynamic effects. Its ability to cross the blood-brain barrier has made it a candidate for neuroprotective agents. Furthermore, recent research has highlighted its potential as an anti-inflammatory agent, with studies showing significant reduction in inflammatory markers in vitro.
In agricultural chemistry, Ethyl 2-fluoro-5-methoxynicotinate has been investigated for its pesticidal properties. Field trials have indicated that the compound possesses moderate insecticidal activity against various agricultural pests, including coleopterans and lepidopterans. Its selectivity towards target species and low toxicity to non-target organisms make it a promising candidate for integrated pest management strategies.
The environmental fate of Ethyl 2-fluoro-5-methoxynicotinate is another area of active research. Studies have shown that the compound undergoes rapid degradation under sunlight exposure, minimizing its persistence in soil and water systems. This characteristic is crucial for ensuring minimal environmental impact when used as an agrochemical.
From a toxicological perspective, recent studies have evaluated the acute and chronic toxicity profiles of Ethyl 2-fluoro-5-methoxynicotinate. Results indicate that the compound exhibits low toxicity when administered at recommended doses, with no significant adverse effects observed in subchronic toxicity studies. These findings underscore its safety profile for potential therapeutic applications.
In conclusion, Ethyl 2-fluoro-5-methoxynicotinate (CAS No. 1807067-37-3) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with favorable pharmacokinetic and toxicological profiles, positions it as a valuable asset in drug discovery and agricultural chemistry. Continued research will undoubtedly unlock further insights into its potential uses and optimize its application across various industries.
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